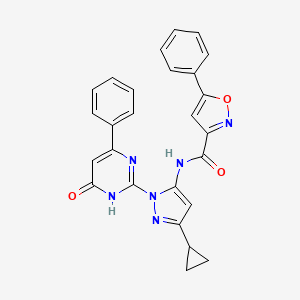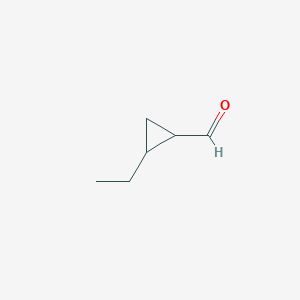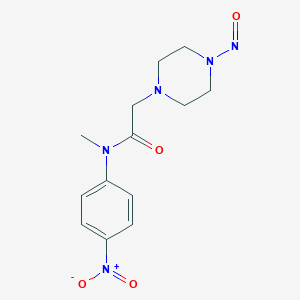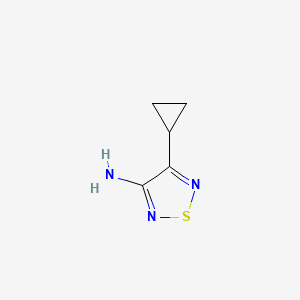![molecular formula C20H18N2O6 B2650129 (3-{[(2-methoxyphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate CAS No. 1111292-02-4](/img/structure/B2650129.png)
(3-{[(2-methoxyphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are synthesized using a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Structural Analysis
Research on compounds with similar structural motifs has shown significant applications in the synthesis of heterocycles, which are crucial in the development of pharmaceuticals and materials science. For instance, studies have demonstrated efficient methods for synthesizing pyranopyrazoles, a class of compounds known for their diverse biological activities, using green and efficient methodologies under solvent-free conditions. These methods highlight the versatility of related compounds in synthesizing complex molecular structures, potentially applicable in medicinal chemistry and materials science (Zolfigol et al., 2013).
Crystal Structure Analysis
Another aspect of scientific research applications involves the detailed structural analysis of complex molecules. For example, X-ray crystallography studies on related compounds have provided insights into their molecular configurations, intermolecular interactions, and the stabilization of crystal structures. Such analyses are essential for understanding the chemical and physical properties of new compounds, paving the way for the design of materials with specific functions (Ganapathy et al., 2015).
Catalytic Applications
Compounds with pyrano[2,3-c]pyridin motifs have also been explored for their catalytic applications. For instance, the use of organocatalysts in the synthesis of pyranopyrazoles demonstrates the potential of these compounds in facilitating chemical reactions, which is critical in the development of more efficient and sustainable synthetic methodologies. The exploration of such catalytic properties offers avenues for the development of novel catalysts that could be applied in various chemical transformations (Moosavi‐Zare et al., 2016).
Antimicrobial and Antifungal Applications
Moreover, derivatives of similar structures have been investigated for their biological activities, including antimicrobial and antifungal properties. These studies are crucial for the development of new therapeutic agents to combat resistant strains of bacteria and fungi. The synthesis and evaluation of novel compounds with potential biological activities contribute to the expansion of the drug discovery pipeline (Wardkhan et al., 2008).
Eigenschaften
IUPAC Name |
[3-[(2-methoxyphenyl)carbamoyl]-8-methyl-2-oxopyrano[2,3-c]pyridin-5-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-11-18-14(13(9-21-11)10-27-12(2)23)8-15(20(25)28-18)19(24)22-16-6-4-5-7-17(16)26-3/h4-9H,10H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKOGTIZIOQYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3OC)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(2-methoxyphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide](/img/structure/B2650046.png)



![1-(2-fluorophenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2650052.png)



![(Z)-3-(3-methoxypropyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2650057.png)



![Ethyl 2-({[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate](/img/structure/B2650068.png)
